molecular formula C16H28BN3O4 B7119735 tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate

tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B7119735
M. Wt: 337.2 g/mol
InChI Key: BZBLNFQXEGYLMY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate: is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a dioxaborolane moiety

Properties

IUPAC Name

tert-butyl N-[1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BN3O4/c1-9-20-12(17-23-15(5,6)16(7,8)24-17)11(10-18-20)19-13(21)22-14(2,3)4/h10H,9H2,1-8H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLNFQXEGYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dioxaborolane moiety can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The pyrazole ring can be involved in oxidation or reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound can be used to study the interactions of boron-containing molecules with biological systems.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, that require specific chemical properties imparted by the boron and pyrazole groups .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate involves its interaction with molecular targets through its boron and pyrazole moieties. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a useful tool in enzyme inhibition and receptor binding studies. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl N-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate lies in its combination of a pyrazole ring and a dioxaborolane group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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